(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone
Description
Historical Development of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives
The ARAP scaffold originated from structure-activity relationship (SAR) studies targeting colchicine-binding site inhibitors. Early work demonstrated that combining a 3-aroyl group with a 1-aryl-substituted pyrrole core conferred dual advantages: enhanced tubulin polymerization inhibition (IC~50~ ≤1.4 μM) and improved cancer cell selectivity over normal cells. Key milestones include:
- 2014 : Identification of lead compound ARAP 22 (IC~50~ = 15 nM against MCF-7 breast cancer cells), establishing the necessity of 3,4,5-trimethoxybenzoyl and 3-aminophenyl groups.
- 2017 : Development of 3-aroyl-1,4-diarylpyrroles (ARDAPs) with sub-20 nM potency against chronic myeloid leukemia (CML) cells, highlighting the role of diaryl substitution patterns.
- 2021 : Advancements in pyrrole synthesis methodologies enabling diverse functionalization at the 1-, 3-, and 4-positions, including halogenated variants.
Structural evolution focused on optimizing electronic and steric properties through substituent variations, with halogenation emerging as a critical strategy for modulating pharmacokinetic profiles.
Disjunctive Approach in Development from Aroylindoles
ARAP derivatives diverged from aroylindole prototypes through deliberate ring contraction and substitution pattern alterations:
This disjunctive strategy addressed limitations in aroylindole metabolic stability and P-glycoprotein-mediated efflux. The pyrrole core’s smaller π-system improved membrane permeability while maintaining critical hydrogen-bonding interactions with tubulin’s β-subunit.
Position in Medicinal Chemistry Research
(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone occupies a strategic niche in anticancer drug discovery:
Structural Features :
Synthetic Accessibility :
Recent computational studies predict favorable binding to βIII-tubulin isoforms overexpressed in aggressive malignancies, suggesting potential utility in overcoming taxane resistance.
Significance as Novel Pharmacological Agent
The compound’s therapeutic potential stems from three validated mechanisms:
Tubulin Dynamics Modulation :
Multidrug Resistance Reversal :
Hedgehog Pathway Inhibition :
Ongoing structure optimization campaigns aim to balance potency with reduced hERG channel affinity, addressing a common liability in tubulin-targeting agents.
Tables
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIBZOTDXEQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound with a ketone functional group and aromatic rings that is potentially applicable in medicinal chemistry. Research suggests it may have anticancer and antimicrobial properties.
Properties
- IUPAC Name : (4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone
- Molecular Formula :
- Molecular Weight : 281.7 g/mol
Scientific Research Applications
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is used as a building block in synthesis. Its unique structure, which features a chlorophenyl group and a pyrrole ring, suggests it may have diverse biological activities, especially relating to anticancer and antimicrobial applications.
Anticancer Properties
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone may exhibit anticancer activity by modulating pathways related to tumor growth and inhibiting cell proliferation via interactions with specific enzymes and receptors involved in cancer progression. In vitro assays have demonstrated that this compound significantly inhibited the growth of cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
Studies indicate that (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone has moderate to strong antibacterial activity against strains of bacteria such as Salmonella typhi and Bacillus subtilis, highlighting its potential as a lead compound in the creation of new antibiotics. Clinical evaluations have revealed that the compound exhibits potent antibacterial effects against resistant strains, indicating its potential use in treating infections caused by multidrug-resistant bacteria.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory activities and has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are relevant targets in treating neurodegenerative diseases and urinary tract infections, respectively.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound is part of a broader class of (aryl)(4-(2-(arylethynyl)phenyl)-1H-pyrrol-3-yl)methanone derivatives. Below is a detailed comparison with structurally related analogs, focusing on physical properties, spectroscopic data, and functional group effects:
Structural and Physical Properties
| Compound Name | Substituents (R₁, R₂) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone | R₁ = 4-ClPh, R₂ = Ph | Not reported | C₁₇H₁₂ClNO | 281.74 | 4-ClPh enhances electron-withdrawing effects |
| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | R₁ = 4-BrPh, R₂ = 2-(PhC≡C)Ph | 148–149 | C₂₅H₁₆BrNO | 426.30 | Bromine increases molecular weight/polarity |
| (p-Tolyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3h) | R₁ = p-MePh, R₂ = 2-(PhC≡C)Ph | 156–158 | C₂₆H₁₉NO | 361.44 | Methyl group improves lipophilicity |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | R₁ = 2-Cl-6-FPh, R₂ = 4-ClPh | Not reported | C₁₇H₁₀Cl₂FNO | 334.18 | Di-halogenation enhances steric bulk |
| (4-(tert-Butyl)-1H-pyrrol-3-yl)(phenyl)methanone | R₁ = tert-butyl, R₂ = Ph | Not reported | C₁₅H₁₇NO | 227.30 | tert-Butyl group increases steric hindrance |
Key Observations :
- Melting Points : Brominated analogs (e.g., 3g, 148–149°C) exhibit lower melting points compared to methyl-substituted derivatives (3h, 156–158°C), suggesting weaker intermolecular forces despite higher molecular weight .
- Steric Effects : Bulky substituents like tert-butyl () or di-halogenated aryl groups () may reduce solubility in polar solvents.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) [M+Na]⁺ | Key Spectral Features |
|---|---|---|---|
| This compound | Not reported in evidence; predicted aromatic protons at δ 7.2–8.3 | 281.0607 (monoisotopic) | Characteristic pyrrole NH signal ~δ 10–12 |
| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | Aromatic protons: δ 7.0–8.2; ethynyl protons: δ 3.1–3.3 (coupling with phenyl) | 426.30 | Ethynyl C≡C stretch in IR ~2200 cm⁻¹ |
| (p-Tolyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3h) | Aromatic protons: δ 6.8–8.1; methyl group: δ 2.3 | 361.44 | Methyl group δ 2.3 in ¹H NMR |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | Not reported; expected fluorine coupling (¹⁹F NMR ~δ -110 to -120) | 334.18 | ¹⁹F NMR and ¹³C-Cl signals distinct |
Key Observations :
Biological Activity
(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone, a pyrrole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrrole ring with chlorophenyl and phenyl functionalities. This unique arrangement may enhance its lipophilicity and biological interactions, making it a candidate for further pharmacological studies.
Research indicates that this compound interacts with specific molecular targets and pathways. It is believed to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. The compound may also modulate various signaling pathways by binding to receptors or enzymes, although the exact molecular targets remain to be fully elucidated.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. Preliminary findings suggest that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of cancer cells at micromolar concentrations, indicating its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Significant growth inhibition |
| A549 (Lung Cancer) | 15 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | 12 | Significant apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial and fungal strains. In particular, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, revealing that it induced apoptosis through a caspase-dependent pathway. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of intrinsic apoptotic pathways .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents.
Future Directions
Ongoing research aims to further elucidate the precise mechanisms underlying the biological activities of this compound. Advanced techniques such as molecular docking studies and enzyme inhibition assays are being employed to identify specific targets and optimize therapeutic efficacy.
Q & A
Basic: What are the common synthetic routes for (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone, and how are intermediates validated?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, substituted pyrrole intermediates are functionalized with 4-chlorophenyl groups using chlorobenzene derivatives under anhydrous conditions. Key intermediates, such as 4-chloro-2-(1H-pyrazol-3-yl)phenol (CAS: 18704-67-1), are validated via -NMR (to confirm substitution patterns) and HPLC (≥95% purity thresholds). X-ray crystallography (e.g., monoclinic P21/c space group with unit cell parameters ) is critical for confirming stereochemistry .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy: IR spectra (e.g., 3800-400 cm) identify carbonyl stretching vibrations (~1650 cm) and aromatic C-H bending. -NMR confirms methanone carbonyl signals at ~195 ppm .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) reveals molecular packing and bond angles (e.g., β = 91.559° in monoclinic systems). Data refinement via SHELXTL software ensures structural accuracy .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield while minimizing by-products?
Answer:
- Catalyst screening: Test Pd(PPh) vs. CuI in Sonogashira couplings to reduce halogenated by-products.
- Solvent effects: Compare DMF (polar aprotic) vs. toluene (non-polar) to control regioselectivity.
- Temperature gradients: Lower reaction temperatures (e.g., 0–5°C) reduce decomposition of thermally sensitive intermediates like 4-chlorophenyl-pyrrole precursors .
Advanced: What strategies address discrepancies in bioactivity data across studies (e.g., antioxidant vs. cytotoxic effects)?
Answer:
- Assay standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and antioxidant protocols (DPPH/ABTS radical scavenging at 517 nm).
- Data normalization: Correct for solvent effects (e.g., DMSO interference in UV-Vis assays).
- Meta-analysis: Cross-reference with structurally analogous compounds (e.g., fluorinated methanones) to identify structure-activity trends .
Advanced: How can researchers resolve conflicting spectroscopic data (e.g., IR vs. NMR) for impurity identification?
Answer:
- Chromatographic separation: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities.
- High-resolution mass spectrometry (HRMS): Confirm molecular formulas (e.g., [M+H] at 380.84 Da for CHClNOS) to distinguish isomers.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures (e.g., distinguishing pyrrole NH from aromatic protons) .
Advanced: What experimental designs mitigate limitations in stability studies under varying pH/temperature?
Answer:
- Forced degradation: Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hr) and monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA): Quantify decomposition onset temperatures (e.g., >200°C for thermal stability).
- Light exposure controls: Use amber vials to prevent photodegradation of the chlorophenyl moiety .
Advanced: How are computational methods (e.g., DFT) applied to predict reactivity or binding interactions?
Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G** basis sets) to predict electrophilic substitution sites on the pyrrole ring.
- Molecular docking: Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina. Validate with SCXRD-derived conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
